molecular formula C27H25N3O5 B11418745 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11418745
M. Wt: 471.5 g/mol
InChI Key: PLLKZRGECAZNHK-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that includes multiple phenyl groups, hydroxyl groups, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of phenyl groups: Phenyl groups can be introduced through substitution reactions using reagents such as phenyl halides.

    Hydroxylation and methoxylation: Hydroxyl and methoxy groups can be added through reactions with hydroxylating and methoxylating agents under controlled conditions.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions for yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H25N3O5/c1-34-18-10-7-16(8-11-18)13-14-30-26(17-9-12-21(32)22(15-17)35-2)23-24(28-29-25(23)27(30)33)19-5-3-4-6-20(19)31/h3-12,15,26,31-32H,13-14H2,1-2H3,(H,28,29)

InChI Key

PLLKZRGECAZNHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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